3-Chloro-2,2-bis(chloromethyl)propan-1-ol

Beschreibung

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₅H₉Cl₃O and is registered under the Chemical Abstracts Service number 813-99-0. The compound exhibits a molecular weight of 191.48 grams per mole, making it a relatively compact yet functionally dense organic molecule. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, which accurately reflects its structural composition and functional group positioning.

The compound is recognized by several alternative names within the chemical literature, including pentaerythritol trichlorohydrin, reflecting its derivation from pentaerythritol through selective chlorination processes. Additional nomenclature variations include 2,2-bis(chloromethyl)-3-chloro-1-propanol and 1-propanol, 3-chloro-2,2-bis(chloromethyl), demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy. The simplified molecular identifier system provides the canonical Simplified Molecular Input Line Entry System representation as C(C(CCl)(CCl)CCl)O, which enables computational analysis and database searching.

The International Chemical Identifier key VRWHPVMGJTYPLS-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound, facilitating unambiguous identification across various chemical databases and research platforms. This standardized identification system has proven essential for maintaining consistency in chemical information management and cross-referencing scientific literature. The compound has also been assigned the MDL number MFCD00087386, further establishing its identity within major chemical information systems.

Historical Context and Development

The development of this compound can be traced to industrial efforts aimed at creating specialized chemical intermediates from readily available starting materials. Historical patent literature reveals that significant research into pentaerythritol derivatives began in the mid-20th century, with particular focus on selective halogenation reactions that could produce commercially viable compounds. The compound's synthesis represents an evolution in controlled chlorination chemistry, where researchers sought to achieve regioselective substitution patterns that would maximize functional utility while maintaining synthetic accessibility.

Early synthetic approaches involved the direct chlorination of pentaerythritol using hydrogen chloride under elevated temperature conditions, typically ranging from 150 to 200 degrees Celsius. These pioneering methods required careful optimization of reaction parameters to achieve selective trichlorination while avoiding over-substitution or undesired side reactions. The development of these synthetic protocols represented a significant advancement in halogenated alcohol chemistry, providing researchers with reliable access to this important chemical intermediate.

The compound gained prominence in the National Cancer Institute's chemical testing programs, where it received the designation NSC524090, indicating its inclusion in systematic biological evaluation studies. This institutional recognition reflected the compound's potential significance beyond purely synthetic applications, suggesting possible pharmaceutical or biological research applications. The establishment of standardized preparation methods during this period laid the foundation for subsequent research and commercial utilization of this unique chlorinated alcohol derivative.

Structural Characteristics and Classification

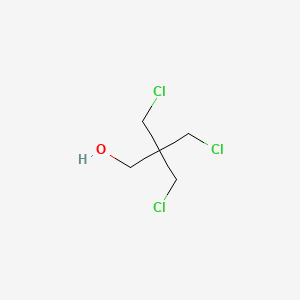

The molecular structure of this compound exhibits a highly substituted propanol framework featuring three chlorine atoms strategically positioned to maximize both reactivity and stability. The central carbon atom bears two chloromethyl substituents, creating a quaternary center that significantly influences the compound's chemical behavior and physical properties. This unique substitution pattern places chlorine atoms at the 3-position of the propyl chain and at the terminal positions of both chloromethyl groups attached to the 2-carbon position.

The compound's three-dimensional conformation reveals important structural features that influence its reactivity patterns and intermolecular interactions. The presence of the primary alcohol functional group at the 1-position provides a site for hydrogen bonding and further chemical modification, while the multiple chlorine substituents create significant electron-withdrawing effects throughout the molecular framework. These electronic influences result in altered reactivity patterns compared to simpler chlorinated alcohols, enabling unique synthetic transformations and applications.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉Cl₃O | |

| Molecular Weight | 191.48 g/mol | |

| Hydrogen Bond Donors | 1 | |

| Chlorine Substituents | 3 | |

| Quaternary Carbon Centers | 1 |

Classification of this compound places it within the broader category of halogenated alcohols, specifically as a trihalogenated primary alcohol with chlorine as the halogen substituent. The compound represents a specialized subset of pentaerythritol derivatives, linking it to an important class of polyol-derived chemicals with significant industrial applications. Its structural complexity positions it as an advanced organic intermediate, suitable for sophisticated synthetic transformations and specialized chemical applications.

The electronic structure analysis reveals significant charge distribution effects resulting from the multiple chlorine substituents and their positioning relative to the hydroxyl group. These electronic characteristics contribute to the compound's distinctive reactivity profile and explain its utility in various synthetic applications. The molecular geometry optimization studies indicate conformational preferences that minimize steric interactions while maximizing electronic stability, providing insights into the compound's behavior in different chemical environments.

Significance in Organic Chemistry Research

This compound has emerged as a valuable synthetic intermediate in contemporary organic chemistry research, particularly in the development of specialized vinyl ether compounds and polymer precursors. Research investigations have demonstrated its utility in palladium-catalyzed reactions for the synthesis of 3-chloro-2-chloromethyl-2-methyl-propyl vinyl ether, showcasing its potential in transition metal-catalyzed transformations. These applications highlight the compound's versatility as a building block for more complex molecular architectures.

The compound's significance extends to specialized materials chemistry, where it serves as a precursor for halogenated polymer systems and flame retardant materials. Recent research has explored its use in the synthesis of halogenated pentaerythritol derivatives through controlled substitution reactions, demonstrating its value in developing advanced materials with enhanced thermal stability and fire resistance properties. These applications represent important contributions to materials science and polymer chemistry research.

Synthetic methodology development has benefited significantly from research involving this compound, particularly in the areas of regioselective halogenation and functional group transformation. The compound's unique substitution pattern provides researchers with opportunities to explore novel reaction pathways and develop new synthetic strategies for accessing complex halogenated organic molecules. Its role in mechanistic studies has contributed to a better understanding of halogenated alcohol chemistry and reaction selectivity principles.

The compound's inclusion in various chemical databases and research programs reflects its recognized importance in the broader scientific community. Its availability through multiple commercial suppliers ensures continued accessibility for research applications, supporting ongoing investigations into its chemical properties and potential applications. The establishment of standardized analytical methods and characterization protocols has facilitated comparative studies and enabled systematic evaluation of its synthetic utility across different research groups and applications.

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-chloro-2,2-bis(chloromethyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl3O/c6-1-5(2-7,3-8)4-9/h9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWHPVMGJTYPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CCl)(CCl)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301001911 | |

| Record name | 3-Chloro-2,2-bis(chloromethyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

813-99-0 | |

| Record name | 813-99-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 813-99-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-2,2-bis(chloromethyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301001911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-tris-(Chloromethyl)-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

3-Chloro-2,2-bis(chloromethyl)propan-1-ol (CAS No. 813-99-0) is a chlorinated organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by two chloromethyl groups attached to a propan-1-ol backbone. Its molecular formula is C5H8Cl3O, and it has a molecular weight of 187.48 g/mol. The presence of chlorine atoms contributes to its reactivity and potential biological effects.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacteria and fungi, demonstrating effectiveness in inhibiting growth. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity

In vitro studies have shown that this compound possesses cytotoxic effects on several cancer cell lines. The cytotoxicity is attributed to its ability to induce apoptosis and inhibit cell proliferation. A study reported IC50 values indicating significant potency against human cancer cells, suggesting potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The chlorinated structure enables the compound to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which contributes to cellular damage and apoptosis.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

| Pathogen | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| Escherichia coli | 50 | 20 |

| Staphylococcus aureus | 100 | 15 |

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects were assessed on human breast cancer cell lines (MCF-7). The compound exhibited an IC50 of approximately 30 µM after 48 hours of exposure.

| Cell Line | IC50 (µM) | Treatment Duration (hours) |

|---|---|---|

| MCF-7 | 30 | 48 |

Safety and Toxicological Profile

Despite its biological activities, safety assessments indicate potential toxicity associated with exposure to high concentrations. It is classified as harmful if ingested or inhaled, with risks of skin and eye irritation. Proper handling protocols are essential when working with this compound in laboratory settings.

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Investigation

3-Chloro-2,2-bis(chloromethyl)propan-1-ol has been extensively studied for its structural properties. Derivatives of this compound have been synthesized and characterized using techniques such as single-crystal X-ray diffraction (SC-XRD) and density functional theory (DFT). These studies provide insights into the equilibrium structure and electronic properties of the compounds, including natural bond orbital (NBO) analysis and frontier molecular orbitals (FMO) .

Phase Transition Studies

Research has also focused on the phase transitions of related compounds. For example, the crystal structure of 3-chloro-2,2-bis(chloromethyl)propionic acid has been investigated through thermal analysis and temperature-dependent X-ray and infrared measurements. These studies help understand the thermal stability and phase behavior of these compounds .

Solvatochromism and Molecular Recognition

The compound exhibits solvatochromic properties, which have been explored in relation to molecular recognition. Studies have investigated the optical absorption and fluorescence emission spectra of related compounds to understand their interactions with other molecules. This includes binding constants and stoichiometry ratios in complexes formed with calixarene derivatives .

Antimicrobial and Antiradical Activities

Research into the antimicrobial properties of derivatives derived from this compound has shown promising results against various pathogens such as Staphylococcus aureus and Escherichia coli. The inhibitory concentrations and antioxidant activities of these derivatives have been assessed, indicating potential applications in pharmaceuticals .

Catalytic Applications

This compound has been identified as an effective homogeneous catalyst in organic synthesis processes. Its role in facilitating reactions demonstrates its utility in producing organic acids and other valuable chemical intermediates .

Case Study 1: Antimicrobial Efficacy

A study published by Čižmáriková et al. (2020) synthesized various derivatives from this compound to evaluate their antimicrobial efficacy. The results indicated that certain derivatives exhibited significant inhibitory effects against E. coli, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.

Case Study 2: Structural Analysis Using DFT

Khalid et al. (2018) conducted a detailed structural analysis using DFT on Schiff base derivatives of this compound. The study revealed critical insights into the electronic distribution within these molecules, enhancing the understanding of their reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analogues

2.1.1. Halogenated Alcohols

3-Bromo-2,2-bis(bromomethyl)propan-1-ol (CAS 19223-55-3)

- Molecular Formula : C₅H₉Br₃O

- Key Differences : Bromine substitution increases molecular weight (409.24 g/mol ) and polarizability, enhancing reactivity in nucleophilic substitutions. Synthesis involves NaBr/KBr exchange with brominated precursors in DMF, yielding ether derivatives (e.g., 2b , 2c ) at 71–84% efficiency .

- Applications : Used in flame retardants and energetic plasticizers due to higher thermal stability compared to chlorinated analogs .

- 2,2-Bis(iodomethyl)propane-1,3-diol (PEDI-I₂-OH₂) Molecular Formula: C₅H₈I₂O₂ Key Differences: Iodine substitution results in a molecular weight of 449.93 g/mol.

2.1.2. Carboxylic Acid and Acyl Chloride Derivatives

- 3-Chloro-2,2-bis(chloromethyl)propanoic Acid (CAS 17831-70-8) Molecular Formula: C₅H₇Cl₃O₂ Key Differences: Replacing the hydroxyl group with a carboxylic acid reduces molecular weight to 205.47 g/mol. This acid is a precursor for esters and amides, with applications in polymer crosslinking .

- 3-Chloro-2,2-bis(chloromethyl)propanoyl Chloride (CAS 50547-79-0) Molecular Formula: C₅H₆Cl₄O Key Differences: The acyl chloride derivative (molecular weight 223.90 g/mol) is highly reactive, participating in Friedel-Crafts and nucleophilic acyl substitutions. It is synthesized via chlorination of the corresponding acid .

Fully Substituted Chlorinated Derivatives

- 1,3-Dichloro-2,2-bis(chloromethyl)propane (Pentaerythrityl Tetrachloride, CAS 3228-99-7)

Alkene Derivatives

- 3-Chloro-2-(chloromethyl)-1-propene (CAS 1871-57-4)

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Challenges

- Reactivity Trends : Chlorinated analogs exhibit lower reactivity in nucleophilic substitutions compared to brominated or iodinated derivatives due to weaker C-Cl bond polarization .

- Synthetic Limitations: Isolation of partially halogenated intermediates (e.g., monochlorinated propanols) remains challenging, often requiring advanced chromatography .

- Thermal Stability : Fully substituted derivatives (e.g., pentaerythrityl tetrachloride) demonstrate superior thermal stability, making them preferable in high-temperature applications .

Vorbereitungsmethoden

Direct Synthesis and Isolation

The compound 3-chloro-2,2-bis(chloromethyl)propan-1-ol can be synthesized via chlorination of suitable precursors such as 2,2-bis(hydroxymethyl)propan-1-ol derivatives. However, detailed synthetic routes in literature predominantly focus on its use as a starting material rather than its direct preparation. The commercially available compound is typically obtained by chlorination reactions involving reagents like thionyl chloride or phosphorus pentachloride applied to the corresponding alcohol precursors.

Preparation via Palladium-Catalyzed Reactions

A significant method involves the preparation of this compound as an intermediate in palladium-catalyzed vinyl ether synthesis. According to a study published by the Royal Society of Chemistry, 2,2-bis(chloromethyl)propan-1-ol is used as a substrate in the presence of palladium acetate and 1,10-phenanthroline as a catalyst system to produce vinyl ethers under mild conditions (60 °C for 48 hours) in dichloromethane solvent. While this study focuses on the vinyl ether products, the preparation and purification of the chlorinated alcohol precursor are well-documented, indicating its availability and stability under these reaction conditions.

Preparation via Nucleophilic Displacement Methods

A classical approach related to the synthesis of related thietane derivatives involves nucleophilic displacement reactions on 1,3-dihaloalkanes, which structurally resemble this compound. For example, double nucleophilic displacement of 1,3-dichloroalkanes with sodium sulfide has been extensively studied and applied. Although this method is more commonly used to synthesize cyclic sulfur compounds, it highlights the accessibility of chlorinated dihalomethyl propane derivatives as key intermediates.

Summary Table of Preparation Methods

Research Findings and Notes

The palladium-catalyzed method demonstrates the chemical stability of this compound under mild catalytic conditions, facilitating its use in further synthetic transformations such as vinyl ether formation.

Nucleophilic displacement strategies, while primarily applied to related compounds, suggest that the chloromethyl groups in the molecule are reactive centers suitable for substitution reactions, which may be exploited in customized synthetic routes.

The precise preparation of stock solutions is vital for reproducibility in experimental applications, and the use of co-solvents in a strict order ensures compound solubility and stability.

Q & A

Q. What are the established synthetic routes for 3-Chloro-2,2-bis(chloromethyl)propan-1-ol, and what critical reaction parameters influence yield and purity?

The synthesis typically involves multi-step halogenation and hydroxylation reactions. Key steps include:

- Chloromethylation : Introduction of chloromethyl groups via Friedel-Crafts alkylation or radical halogenation, requiring controlled temperatures (40–80°C) and catalysts like AlCl₃ or FeCl₃ .

- Hydroxylation : Conversion of intermediate chlorinated compounds to the final alcohol using hydrolytic agents (e.g., NaOH in aqueous ethanol) under reflux conditions . Critical parameters include solvent polarity (e.g., dichloromethane vs. THF), stoichiometry of halogenating agents, and reaction time. Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.8–2.2 ppm (methylene protons adjacent to Cl), δ 3.6–4.0 ppm (hydroxyl-bearing CH₂) .

- ¹³C NMR : Resonances at 45–50 ppm (C-Cl) and 65–70 ppm (C-OH) .

- IR Spectroscopy : Strong absorption bands at 3400–3600 cm⁻¹ (O-H stretch) and 600–800 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 215 (M⁺-Cl) with fragmentation patterns confirming the chloromethyl and hydroxyl groups .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Thermal Stability : Decomposition observed above 120°C, with Cl⁻ release detected via ion chromatography .

- Photostability : UV-Vis studies show degradation under prolonged UV exposure (λ = 254 nm), forming chlorinated byproducts .

- Recommendations : Store in amber vials at 4°C under inert atmosphere (N₂/Ar) to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of chloromethylation in this compound synthesis?

- Catalyst Screening : Lewis acids like ZnCl₂ improve selectivity for geminal dichloromethylation over mono-substitution .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity; mixed solvents (e.g., DCM/hexane) balance both .

- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to identify optimal reaction pathways .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Assay Standardization : Discrepancies in IC₅₀ values (e.g., antimicrobial studies) arise from variations in bacterial strains or cell lines. Use standardized protocols (CLSI guidelines) .

- Structural-Activity Relationships (SAR) : Compare analogs with differing chlorine positions to isolate bioactive configurations .

- Meta-Analysis : Apply statistical tools (e.g., Bayesian regression) to reconcile conflicting datasets .

Q. What computational approaches predict the environmental fate and toxicity of this compound?

- QSPR Models : Quantitative Structure-Property Relationship models estimate biodegradation half-lives and bioaccumulation potential .

- Molecular Dynamics (MD) Simulations : Simulate interactions with biological membranes to assess cytotoxicity .

- Ecotoxicity Databases : Cross-reference with EPA’s CompTox Dashboard for hazard classification .

Methodological Guidelines

| Parameter | Best Practices | References |

|---|---|---|

| Synthesis Yield | Optimize stoichiometry (1:2.5 ratio of propanol precursor to Cl agent) | |

| Purity Assurance | Use preparative HPLC with C18 columns (acetonitrile/water gradient) | |

| Toxicity Mitigation | Follow REACH/CLP regulations for chlorinated compounds; use fume hoods |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.